DiIC16(3)

Description

Properties

IUPAC Name |

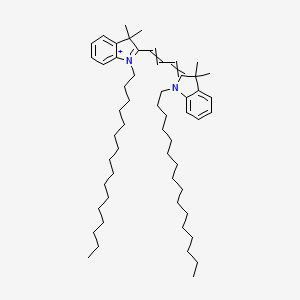

1-hexadecyl-2-[3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H89N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMFPKVKCCMEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H89N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694724 | |

| Record name | 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78566-75-3 | |

| Record name | 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DiIC16(3): Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiIC16(3), with the full chemical name 1,1'-dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, is a lipophilic carbocyanine dye widely utilized for fluorescent labeling of cell membranes and other hydrophobic structures. Its utility stems from its low fluorescence in aqueous environments and a significant increase in quantum yield upon incorporation into lipid bilayers. This property, combined with its high molar extinction coefficient and photostability, makes it an excellent tool for a variety of applications in biological research, including fluorescence microscopy, flow cytometry, and single-molecule tracking. This guide provides a comprehensive overview of the chemical properties of DiIC16(3), detailed experimental protocols for its use, and visual workflows to aid in experimental design.

Chemical and Physical Properties

DiIC16(3) is a member of the extensive family of dialkylcarbocyanine dyes, often referred to as 'DiI' compounds. The "16" in its name denotes the length of the two hexadecyl alkyl chains, which anchor the molecule within the lipid bilayer. These long alkyl chains contribute to its lipophilic nature and stable insertion into cellular membranes. Once incorporated, the dye can diffuse laterally, allowing for the labeling of the entire cell membrane.

The core of the molecule is the indocarbocyanine chromophore, which is responsible for its fluorescent properties. The spectral characteristics of DiIC16(3) are largely independent of the alkyl chain length. Key quantitative properties of DiIC16(3) are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅₅H₈₉N₂O₄Cl | |

| Molecular Weight | 877.76 g/mol | |

| Appearance | Crystalline solid | |

| Excitation Maximum (λex) | ~550 nm | |

| Emission Maximum (λem) | ~565 nm | |

| Molar Extinction Coefficient (ε) | ~148,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | Low in water, ~0.07 in methanol, increases in lipid environments | |

| Excited-State Lifetime | ~1 nanosecond in lipid environments | |

| Solubility | Soluble in DMSO, DMF, and ethanol |

Experimental Protocols

Stock Solution Preparation

Proper preparation of a concentrated stock solution is critical for successful and reproducible staining.

-

Solvent Selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for preparing stock solutions of DiIC16(3). Ethanol can also be used.

-

Concentration : Prepare a stock solution at a concentration of 1-5 mM.

-

Procedure :

-

Bring the vial of DiIC16(3) to room temperature before opening.

-

Add the appropriate volume of solvent to the vial to achieve the desired concentration.

-

Vortex thoroughly to ensure the dye is completely dissolved. Gentle warming or sonication may be necessary.

-

-

Storage : Store the stock solution at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Staining of Suspension Cells

This protocol is suitable for cells grown in suspension, such as lymphocytes or various hematopoietic cell lines.

-

Cell Preparation : Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant. Wash the cells once with an appropriate buffer (e.g., PBS or HBSS).

-

Staining Solution : Prepare a working staining solution by diluting the DiIC16(3) stock solution in a serum-free medium or PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

-

Staining : Resuspend the cell pellet in the staining solution. Incubate for 5-30 minutes at 37°C, protected from light. The incubation time may need to be optimized.

-

Washing : Centrifuge the stained cells at 300-400 x g for 5 minutes and discard the supernatant. Wash the cells two to three times with a complete medium to remove unbound dye.

-

Analysis : Resuspend the final cell pellet in the desired buffer for analysis by fluorescence microscopy or flow cytometry.

Staining of Adherent Cells

For cells grown in monolayers on coverslips or in culture dishes.

-

Cell Culture : Grow adherent cells on sterile glass coverslips or in appropriate imaging dishes.

-

Staining Solution : Prepare a working staining solution as described for suspension cells (1-5 µM in serum-free medium or PBS).

-

Staining : Remove the culture medium from the cells and wash once with PBS or HBSS. Add the staining solution to the cells, ensuring the entire surface is covered. Incubate for 5-30 minutes at 37°C, protected from light.

-

Washing : Remove the staining solution and wash the cells two to three times with a complete medium.

-

Imaging : The cells are now ready for imaging using fluorescence microscopy.

Flow Cytometry

DiIC16(3) is suitable for flow cytometric analysis of labeled cells.

-

Staining : Stain suspension cells as described above.

-

Cell Concentration : After the final wash, resuspend the cells in a suitable buffer (e.g., PBS with 1-2% FBS) at a concentration of approximately 1 x 10⁶ cells/mL.

-

Instrumentation :

-

Excitation : Use a laser line that is close to the excitation maximum of DiIC16(3), typically a yellow-green laser (e.g., 561 nm) or a blue laser (488 nm), although the latter is less optimal.

-

Emission : Detect the fluorescence emission using a bandpass filter appropriate for the emission peak of DiIC16(3), such as a 585/42 nm filter.

-

-

Controls : It is essential to include unstained cells as a negative control to set the baseline fluorescence and to properly gate the stained population.

-

Data Acquisition and Analysis : Acquire the data and analyze the fluorescence intensity of the DiIC16(3)-positive population.

Single-Molecule Tracking (SMT)

-

Staining : For SMT, it is crucial to achieve a very low labeling density to distinguish individual molecules. Use a much lower concentration of DiIC16(3) for staining than for bulk cell labeling, typically in the picomolar to low nanomolar range. The optimal concentration will need to be determined empirically. A very short incubation time (e.g., 1-5 minutes) may also be necessary.

-

Microscopy :

-

Use a highly sensitive fluorescence microscope equipped for single-molecule detection, such as a Total Internal Reflection Fluorescence (TIRF) microscope or a Highly Inclined and Laminated Optical sheet (HILO) microscope.

-

An Electron-Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera is required for detecting the low light levels from single fluorophores.

-

-

Image Acquisition : Acquire a time-lapse series of images with a high frame rate (e.g., 10-100 frames per second) to capture the dynamics of the molecules.

-

Data Analysis : Use specialized software to identify and track the movement of individual fluorescent spots over time. From the trajectories, biophysical parameters such as diffusion coefficients and confinement sizes can be calculated.

Conclusion

DiIC16(3) is a versatile and robust fluorescent probe for labeling cellular membranes. Its favorable photophysical properties and straightforward staining protocols make it a valuable tool for a wide range of applications in cell biology and drug development. By understanding its chemical properties and optimizing experimental conditions, researchers can effectively utilize DiIC16(3) to gain insights into membrane structure and dynamics.

DiIC16(3) mechanism of action in cell membranes

An In-Depth Technical Guide on the Core Mechanism of Action of DiIC16(3) in Cell Membranes

For: Researchers, Scientists, and Drug Development Professionals

Abstract

DiIC16(3) (1,1'-dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is a lipophilic, long-chain carbocyanine dye widely utilized in cellular and membrane biology. Its mechanism of action is fundamentally rooted in its biophysical properties, which dictate its insertion, orientation, and diffusion within the plasma membrane. Critically, its long, saturated C16 alkyl chains drive its preferential partitioning into ordered lipid microdomains, or "lipid rafts." This selective localization makes DiIC16(3) not merely a passive membrane stain, but a powerful probe for investigating membrane structure, heterogeneity, and the trafficking pathways associated with specific lipid environments. This guide elucidates the core mechanisms of DiIC16(3), details its biophysical interactions within the membrane, presents quantitative data, outlines key experimental protocols, and provides visualizations of the underlying processes.

Core Mechanism: Insertion and Lateral Diffusion

The primary mechanism of DiIC16(3) action begins with its rapid incorporation into the cell's plasma membrane. As a lipophilic molecule, it is weakly fluorescent in aqueous solutions but becomes highly fluorescent and photostable upon entering the nonpolar, hydrophobic environment of the lipid bilayer.

-

Insertion and Orientation: The molecule orients itself with its two long C16 hexadecyl chains inserted into the hydrophobic core of the membrane, perpendicular to the surface. The indocarbocyanine fluorophore, which is more polar, remains positioned at the lipid-water interface, oriented parallel to the membrane surface.

-

Lateral Diffusion: Once embedded within the outer leaflet of the plasma membrane, DiIC16(3) diffuses laterally, rapidly staining the entire cell surface. This diffusion is governed by the fluidity of the membrane. The transfer of the dye between cells is generally negligible unless the membrane of a labeled cell is disrupted.

A Technical Guide to DiIC16(3): A Lipophilic Fluorescent Dye for Membrane Labeling and Neuronal Tracing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye DiIC16(3), a lipophilic carbocyanine stain widely used for labeling cellular membranes and neuronal tracing. This document details its spectral properties, provides experimental protocols for its application, and illustrates a typical workflow for neuronal tracing experiments.

Core Properties of DiIC16(3)

DiIC16(3) (1,1'-dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is a member of the extensive family of dialkylcarbocyanine dyes.[1] Its lipophilic nature, characterized by two long C16 alkyl chains, allows it to readily insert into the lipid bilayer of cell membranes.[1][2] This incorporation is the basis for its utility as a membrane stain. A key characteristic of DiIC16(3) and similar dyes is their environment-dependent fluorescence. In aqueous solutions, the dye is only weakly fluorescent; however, its fluorescence is significantly enhanced when it is incorporated into the hydrophobic environment of a lipid membrane.[1] This property provides a high signal-to-noise ratio in imaging applications.

Once applied to cells, DiIC16(3) diffuses laterally within the plasma membrane, leading to uniform staining of the entire cell surface.[1] This lateral diffusion is also the principle behind its use as an anterograde and retrograde neuronal tracer in both living and fixed tissues.[3]

Fluorescence Spectrum and Photophysical Properties

The spectral properties of DiIC16(3) are a critical consideration for its use in fluorescence microscopy and other applications. The dye absorbs light in the green-yellow region of the spectrum and emits in the orange-red region. While there can be slight variations depending on the solvent and local environment, the generally accepted spectral characteristics are summarized in the table below.

It is important to note that some sources may report different excitation and emission maxima. For instance, one supplier lists an excitation maximum of 495 nm and an emission maximum of 525 nm.[4] This discrepancy may be due to different measurement conditions or solvents. Therefore, it is always recommended to consult the specific product information from the supplier and to optimize illumination and detection settings for the specific experimental setup.

A representative fluorescence spectrum for the closely related dye, DiI (DiIC18(3)), which is spectrally similar to DiIC16(3), shows a distinct excitation peak and a slightly red-shifted emission peak.[5]

Table 1: Photophysical Properties of DiIC16(3)

| Property | Value | Reference |

| Excitation Maximum (λex) | ~550 nm | [5] |

| Emission Maximum (λem) | ~564 nm | [5] |

| Molar Extinction Coefficient (ε) | ~148,000 cm⁻¹M⁻¹ | [6] |

| Recommended Filter Set | TRITC | [1] |

Experimental Protocols

The following are general protocols for the use of DiIC16(3) in cell staining and neuronal tracing. Optimization may be required for specific cell types and experimental conditions.

General Cell Staining Protocol

This protocol is suitable for staining the plasma membranes of cultured cells.

Materials:

-

DiIC16(3) stock solution (1-5 mM in DMSO or ethanol)

-

Serum-free culture medium or Phosphate-Buffered Saline (PBS)

-

Cultured cells on coverslips or in culture dishes

Procedure:

-

Prepare Staining Solution: Dilute the DiIC16(3) stock solution to a final working concentration of 0.5-5 µM in serum-free medium or PBS. The optimal concentration should be determined empirically.

-

Cell Preparation: Wash the cells once with warm PBS to remove any residual serum.

-

Staining: Remove the PBS and add the pre-warmed staining solution to the cells. Incubate for 15-45 minutes at 37°C.

-

Washing: Replace the staining solution with fresh, pre-warmed culture medium and incubate for another 30 minutes at 37°C to allow for uniform membrane staining.

-

Imaging: The stained cells are now ready for visualization using a fluorescence microscope equipped with a suitable filter set (e.g., TRITC).

Neuronal Tracing Protocol for Fixed Tissue

This protocol describes a general method for anterograde or retrograde tracing of neuronal pathways in fixed tissue.

Materials:

-

DiIC16(3) crystals or concentrated solution (e.g., in ethanol)

-

Fixed neural tissue (e.g., with 4% paraformaldehyde)

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium

Procedure:

-

Dye Application: Carefully place a small crystal of DiIC16(3) or a small volume of the concentrated solution directly onto the region of interest in the fixed tissue. This can be done using a fine insect pin or a micropipette.

-

Incubation: Place the tissue in a light-protected, humid chamber containing PBS. Incubate at room temperature or 37°C for a period ranging from days to weeks, depending on the desired tracing distance. The diffusion rate is typically slow in fixed tissue.

-

Sectioning: After incubation, wash the tissue with PBS and section it using a vibratome or cryostat.

-

Imaging: Mount the sections on slides with an appropriate mounting medium and visualize the labeled neurons using a fluorescence microscope.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for neuronal tracing using DiIC16(3) and a simplified representation of its interaction with the cell membrane.

Caption: Workflow for Neuronal Tracing with DiIC16(3).

Caption: DiIC16(3) Interaction with the Cell Membrane.

References

- 1. Neural tract tracing using Di-I: a review and a new method to make fast Di-I faster in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroscience Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Cell and Neuronal Tracing | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Spectrum [DiI] | AAT Bioquest [aatbio.com]

- 6. biorxiv.org [biorxiv.org]

The Core Principles of DiIC16(3) for Membrane Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipophilic carbocyanine dye, DiIC16(3) (1,1'-dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate), is a powerful tool for fluorescently labeling the plasma membranes of living cells. Its unique photophysical properties and mechanism of action make it an invaluable probe for a wide range of applications in cell biology, neuroscience, and drug development. These applications include cell tracking, membrane dynamics studies, and the investigation of cellular processes such as fusion and adhesion. This technical guide provides a comprehensive overview of the core principles of DiIC16(3), its physicochemical properties, detailed experimental protocols, and a visual representation of its application workflows.

Principle of Membrane Labeling

DiIC16(3) is a member of the long-chain carbocyanine dye family, which are characterized by their lipophilic nature. The labeling mechanism is a straightforward biophysical process based on the dye's affinity for hydrophobic environments. DiIC16(3) possesses two long C16 alkyl chains that readily insert into the lipid bilayer of the cell membrane.

Once introduced to a cell suspension or culture, the dye molecules diffuse laterally throughout the plasma membrane, leading to a comprehensive and uniform staining of the entire cell surface.[1][2] In aqueous solutions, DiIC16(3) is weakly fluorescent; however, upon incorporation into the lipid-rich environment of the cell membrane, its fluorescence is significantly enhanced.[1][2][3][4][5][6] This environment-sensitive fluorescence makes it an ideal probe for specifically visualizing cell membranes with a high signal-to-noise ratio.

The shorter C16 alkyl chains of DiIC16(3), as compared to its longer-chain analog DiI (DiIC18(3)), may facilitate a more rapid incorporation into the membrane.[3][5] This property, combined with its high extinction coefficient and photostability, allows for robust and long-term cell labeling with minimal cytotoxicity.[1][2]

Physicochemical and Spectroscopic Properties

The utility of DiIC16(3) as a fluorescent probe is defined by its specific physicochemical and spectroscopic characteristics. A summary of these properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C55H89ClN2O4 | [2] |

| Molecular Weight | 877.76 g/mol | [2][4] |

| Excitation Maximum (Ex) | ~549 nm | [6] |

| Emission Maximum (Em) | ~565 nm | [6] |

| Extinction Coefficient | >125,000 cm⁻¹M⁻¹ | [4] |

| Recommended Optical Filters | TRITC | [1][2][4] |

| Solvent for Stock Solution | DMSO, DMF, or Ethanol | [1][2] |

| Appearance | Oil at room temperature | [1][2] |

Experimental Protocols

The following protocols provide a general framework for labeling suspension and adherent cells with DiIC16(3). Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental design, and therefore should be empirically determined.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Prepare a stock solution of DiIC16(3) at a concentration of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] DMF is often preferred as a solvent.[1][2]

-

Storage of Stock Solution: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.[1][2] Properly stored stock solutions are stable for at least six months.[1]

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable buffer, such as serum-free medium, phosphate-buffered saline (PBS), or Hanks' Balanced Salt Solution (HBSS), to a final working concentration of 1-10 µM.[6][7] The optimal concentration should be determined for each specific cell type and application.

Staining Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in the pre-warmed DiIC16(3) working solution at a density of 1 x 10^6 cells/mL.[6]

-

Incubation: Incubate the cells for 2 to 20 minutes at 37°C.[6] The optimal incubation time will vary depending on the cell type.

-

Washing: After incubation, centrifuge the cells and remove the supernatant. Resuspend the cell pellet in pre-warmed, fresh growth medium and incubate for 5-10 minutes to allow for complete staining.

-

Final Wash: Repeat the washing step two more times to remove any unincorporated dye.[6]

-

Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Staining Protocol for Adherent Cells

-

Cell Culture: Culture adherent cells on sterile coverslips or in culture dishes to the desired confluency.

-

Preparation: Remove the culture medium and wash the cells once with a pre-warmed buffer (e.g., PBS or HBSS).

-

Staining: Add the DiIC16(3) working solution to the cells, ensuring the entire surface is covered.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed, fresh growth medium for 5 minutes each time to ensure the removal of excess dye.[1][2]

-

Analysis: The cells are now ready for imaging.

Visualizing the Workflow and Principles

To better illustrate the underlying principles and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Applications in Research and Development

The robust and stable membrane labeling provided by DiIC16(3) is leveraged in a multitude of research and drug development applications:

-

Cell Tracking and Migration: Labeled cells can be tracked over long periods in culture or in vivo to study cell migration, proliferation, and fate.

-

Membrane Dynamics: Techniques such as Fluorescence Recovery After Photobleaching (FRAP) can be used with DiIC16(3) to study the fluidity and dynamics of the plasma membrane.

-

Cell-Cell Interactions: Co-culture experiments can utilize DiIC16(3) to distinguish different cell populations and study their interactions, including cell fusion and adhesion.

-

Neuronal Tracing: In neuroscience, DiIC16(3) and other 'Di' dyes are widely used for anterograde and retrograde tracing of neuronal pathways.[7]

-

Lipoprotein Labeling: DiIC16(3) can be used to label lipoproteins for studies on their cellular uptake and trafficking.[1][2]

Conclusion

DiIC16(3) is a versatile and reliable fluorescent probe for labeling the plasma membranes of living cells. Its straightforward labeling principle, favorable photophysical properties, and low cytotoxicity make it an essential tool for researchers and professionals in cell biology and drug development. By following the detailed protocols and understanding the core principles outlined in this guide, users can effectively employ DiIC16(3) to gain valuable insights into a wide array of cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Invitrogen DiIC16(3) (1,1'-Dihexadecyl-3,3,3',3'-Tetramethylindocarbocyanine Perchlorate) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. DiIC16(3) perchlorate [1,1-Dihexadecyl-3,3,3,3-tetramethylindocarbocyanine perchlorate] | AAT Bioquest [aatbio.com]

- 5. Invitrogen DiIC16(3) (1,1'-Dihexadecyl-3,3,3',3'-Tetramethylindocarbocyanine Perchlorate) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - CH [thermofisher.com]

DiIC16(3) solubility and solvent preparation

An In-Depth Technical Guide to DiIC16(3) Solubility and Solvent Preparation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of the lipophilic carbocyanine dye DiIC16(3) and detailed protocols for its preparation in various solvents. The information is intended to assist researchers in the effective use of this fluorescent probe for cell labeling and membrane studies.

Core Properties of DiIC16(3)

DiIC16(3), or 1,1'-dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, is a lipophilic fluorescent dye widely utilized for staining the cytoplasmic membranes of cells.[1] Its utility stems from its optical properties: it is weakly fluorescent in aqueous environments but exhibits strong fluorescence and high photostability when incorporated into lipid membranes.[1][2] This characteristic makes it an excellent tool for multicolor imaging and flow cytometry.[1][3] The "16" in its name refers to the length of its alkyl chains, which influences its incorporation into membranes.[4]

Solubility Data

The solubility of DiIC16(3) is a critical factor in the preparation of stock and working solutions. The dye is sparingly soluble in water but shows good solubility in several organic solvents. The quantitative data available for its solubility is summarized in the table below.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 11.67 | 13.30 | Ultrasonic agitation is required.[1][5] |

| Dimethylformamide (DMF) | Soluble | Not specified | Preferred over ethanol.[1][5] |

| Ethanol | Soluble | Not specified | [1][5] |

| Methanol | Soluble | Not specified | [6][7] |

Experimental Protocols

Accurate and consistent preparation of DiIC16(3) solutions is paramount for reproducible experimental results. The following protocols detail the preparation of stock and working solutions.

Preparation of DiIC16(3) Stock Solution

Stock solutions of DiIC16(3) are typically prepared at concentrations ranging from 1 to 5 mM in an appropriate organic solvent.[1][5]

Materials:

-

DiIC16(3) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or 100% Ethanol

-

Vortex mixer

-

Ultrasonic bath

-

Microcentrifuge tubes or amber glass vials

-

Pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of DiIC16(3) powder in a suitable container.

-

Solvent Addition: Add the appropriate volume of the chosen solvent (DMSO, DMF, or ethanol) to achieve the target concentration. For example, to prepare a 1 mM solution, add 1.1393 mL of solvent to 1 mg of DiIC16(3).[5]

-

Dissolution:

-

Storage:

Preparation of DiIC16(3) Working Solution

The working solution is a dilution of the stock solution in an aqueous buffer, suitable for direct application to cells.

Materials:

-

DiIC16(3) stock solution (1-5 mM)

-

Physiological buffer (e.g., serum-free cell culture medium, Hank's Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS))

-

Vortex mixer

Procedure:

-

Dilution: Dilute the stock solution into the desired physiological buffer to a final concentration of 1 to 5 µM.[5] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[1]

-

Mixing: Gently vortex the solution to ensure homogeneity.

-

Usage: Use the working solution immediately after preparation. It is not recommended to store the aqueous working solution for more than one day.[5]

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the preparation of DiIC16(3) solutions.

Caption: Workflow for preparing DiIC16(3) stock solution.

Caption: Workflow for preparing DiIC16(3) working solution.

Signaling Pathways and Logical Relationships

While DiIC16(3) is a fluorescent probe and not directly involved in signaling pathways as an effector molecule, its use is integral to studying cellular processes that involve membrane dynamics. The logical relationship of its application in cell-based assays is depicted below.

Caption: Logical workflow for cell labeling with DiIC16(3).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Invitrogen DiIC16(3) (1,1'-Dihexadecyl-3,3,3',3'-Tetramethylindocarbocyanine Perchlorate) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. DiIC16(3) perchlorate [1,1-Dihexadecyl-3,3,3,3-tetramethylindocarbocyanine perchlorate] | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. adipogen.com [adipogen.com]

- 7. 1,1-Dioctadecyl-3,3,3,3-Tetramethylindocarbocyanine Perchlorate - High Purity (98%) at Best Price [nacchemical.com]

A Technical Guide to the Fundamental Differences Between DiIC16(3) and DiI

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between the lipophilic carbocyanine dyes, DiIC16(3) and DiI (DiIC18(3)). As indispensable tools for membrane labeling, neuronal tracing, and studying lipid dynamics, a comprehensive understanding of their individual properties is crucial for experimental design and data interpretation. This guide provides a detailed comparison of their chemical structures, photophysical characteristics, and practical applications, supported by quantitative data, experimental protocols, and visual diagrams.

Core Structural and Physicochemical Differences

The fundamental distinction between DiIC16(3) and DiI lies in the length of their hydrophobic alkyl chains. Both molecules share the same 1,1',3,3,3',3'-tetramethylindocarbocyanine perchlorate chromophore, which is responsible for their fluorescent properties. However, DiIC16(3) possesses two 16-carbon (hexadecyl) alkyl chains, whereas DiI has two 18-carbon (octadecyl) chains.[1][2] This seemingly minor structural variation has significant implications for their physical state, membrane incorporation, and diffusion dynamics.

DiIC16(3) is an oil at room temperature, while DiI is a violet crystal.[3][4] The shorter alkyl chains of DiIC16(3) may facilitate easier incorporation into some cell membranes compared to the longer-chained DiI.[5]

| Property | DiIC16(3) | DiI (DiIC18(3)) |

| Full Chemical Name | 1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate |

| Molecular Formula | C₅₅H₈₉ClN₂O₄ | C₅₉H₉₇ClN₂O₄ |

| Molecular Weight | 877.76 g/mol | 933.88 g/mol |

| Alkyl Chain Length | 16 carbons (Hexadecyl) | 18 carbons (Octadecyl) |

| Physical State | Oil | Violet Crystals |

Photophysical Properties: A Quantitative Comparison

Both DiIC16(3) and DiI are characterized by their high molar extinction coefficients and their environment-sensitive fluorescence; they are weakly fluorescent in aqueous solutions but become brightly fluorescent upon incorporation into lipid bilayers.[2][3] Their spectral properties are largely determined by the indocarbocyanine chromophore and are nearly identical.

| Photophysical Property | DiIC16(3) | DiI (DiIC18(3)) |

| Excitation Maximum (λex) | ~550 nm | 549 nm[6] |

| Emission Maximum (λem) | ~567 nm | 565 nm[6] |

| Molar Extinction Coefficient (ε) | ~148,000 cm⁻¹M⁻¹ | ~148,000 cm⁻¹M⁻¹[6] |

| Recommended Filter Set | TRITC | TRITC |

| Quantum Yield | Modest; increases in lipid environment | Modest; increases in lipid environment |

| Excited-State Lifetime | ~1 nanosecond in lipid environments[7] | ~1 nanosecond in lipid environments |

Membrane Insertion and Diffusion Dynamics

The primary application of these dyes is to label and track cellular membranes. Their lipophilic alkyl chains anchor the molecule within the lipid bilayer, while the hydrophilic chromophore is positioned near the membrane surface.

References

- 1. Lipid Diffusion in Supported Lipid Bilayers: A Comparison between Line-Scanning Fluorescence Correlation Spectroscopy and Single-Particle Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diffusion and Partitioning of Fluorescent Lipid Probes in Phospholipid Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DiI - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lateral diffusion of small compounds in human stratum corneum and model lipid bilayer systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbocyanine Dyes for Cell Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of carbocyanine dyes, a class of lipophilic fluorescent probes widely utilized for labeling and tracking cells in a multitude of biological applications. Their unique properties make them invaluable tools in cellular imaging, neurobiology, and drug discovery.

Core Principles of Carbocyanine Dyes

Carbocyanine dyes are characterized by their distinct chemical structure, which consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. Attached to the heterocyclic rings are long aliphatic hydrocarbon tails (typically C18), which confer a strong lipophilic character to the molecule.[1][2] This amphipathic nature is central to their function as cell membrane stains.

In aqueous environments, carbocyanine dyes are only weakly fluorescent. However, upon contact with a lipid bilayer, the lipophilic tails readily insert into the cell membrane, leading to a significant enhancement of their fluorescence.[3][4][5] Once incorporated, the dyes can diffuse laterally throughout the plasma membrane, resulting in stable and uniform labeling of the entire cell.[5] This stable labeling, with minimal transfer between cells, makes them ideal for long-term cell tracking studies.[4][6]

The spectral properties of carbocyanine dyes are determined by the specific chemical structure of the heterocyclic rings and the length of the polymethine bridge.[7] This allows for the synthesis of a range of dyes with distinct excitation and emission spectra, enabling multicolor imaging experiments.

Quantitative Data of Common Carbocyanine Dyes

For ease of comparison, the key quantitative spectral properties of the most commonly used carbocyanine dyes—DiI, DiO, DiD, and DiR—are summarized in the table below. These dyes offer a broad spectral range, from the visible to the near-infrared, accommodating various experimental setups and minimizing issues with cellular autofluorescence.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Color |

| DiO | 484[5][8] | 501[5][8] | 150,000[8] | Moderate[4][9] | Green |

| DiI | 549[5][10] | 565[5][10] | >125,000[11] | ~0.07 (in methanol)[4] | Orange-Red |

| DiD | 644[5] | 663[5] | >125,000[11] | Higher than DiI[4] | Red |

| DiR | 748[5] | 780[5] | >125,000[11] | Moderate[9] | Near-Infrared |

Mechanism of Action and Experimental Workflows

The utility of carbocyanine dyes stems from their straightforward mechanism of membrane intercalation and the subsequent experimental workflows for cell labeling.

Mechanism of Membrane Staining

The fundamental principle behind carbocyanine dye staining is their passive diffusion and partitioning into the lipid bilayer of cell membranes.

Caption: Carbocyanine dyes insert into and diffuse within the cell membrane, leading to bright, stable fluorescence.

General Experimental Workflow for Cell Staining

A typical protocol for staining cells with carbocyanine dyes involves several key steps, from cell preparation to imaging.

Caption: A streamlined workflow for labeling cells with carbocyanine dyes, from preparation to final imaging.

Experimental Protocols

Detailed methodologies for common applications of carbocyanine dyes are provided below. Note that optimal conditions may vary depending on the cell type and experimental goals.

Live Cell Imaging of Adherent Cells

This protocol is suitable for long-term tracking of live, adherent cells.

-

Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips to an appropriate confluency.

-

Staining Solution Preparation: Prepare a working solution of the desired carbocyanine dye (e.g., DiI or DiO) at a final concentration of 1-10 µM in pre-warmed cell culture medium.

-

Staining: Remove the existing culture medium from the cells and add the staining solution.

-

Incubation: Incubate the cells for 20-30 minutes at 37°C in a humidified incubator.

-

Washing: Gently remove the staining solution and wash the cells three times with pre-warmed culture medium to remove any unbound dye.

-

Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

Staining of Fixed Cells

This protocol is for labeling fixed cells, often as a counterstain in immunofluorescence experiments.

-

Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature. Note: Do not use methanol or other organic solvents for fixation as they will extract the lipid membranes.[8]

-

Washing: Wash the fixed cells three times with PBS.

-

Staining Solution Preparation: Prepare a working solution of the carbocyanine dye at a final concentration of 1-10 µM in PBS.

-

Staining: Add the staining solution to the fixed cells.

-

Incubation: Incubate for 10-20 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips using an aqueous mounting medium and image. Note: Avoid mounting media containing glycerol or organic solvents, as they can solubilize the dye.[8]

Neuronal Tracing in Fixed Tissue

This method is widely used for anterograde and retrograde tracing of neuronal pathways.[6][12]

-

Tissue Preparation: Perfuse the animal and post-fix the brain or tissue of interest in 4% PFA. The tissue should be stored in PFA at 4°C.

-

Dye Application: Make a small incision at the desired location for dye insertion. Insert a small crystal of DiI or DiA directly into the tissue using fine forceps or a pin.[12]

-

Diffusion: Place the tissue in 4% PFA and incubate at 37°C for several days to weeks to allow for passive diffusion of the dye along the neuronal membranes. The diffusion rate is approximately 6 mm/day in live tissue and slower in fixed tissue.[6][11]

-

Sectioning: Section the tissue using a vibratome at a thickness of 50-100 µm.

-

Mounting and Imaging: Mount the sections in PBS and image immediately using a fluorescence or confocal microscope.

Carbocyanine Dyes as Membrane Potential Indicators

Certain carbocyanine dyes, such as diS-C3-(5) and JC-1, can be used to measure changes in plasma membrane and mitochondrial membrane potential, respectively.[1][13] These cationic dyes accumulate in cells or mitochondria with a negative membrane potential.

Principle of Membrane Potential Sensing

The fluorescence properties of these dyes change in response to alterations in membrane potential, providing a readout of cellular physiological state.

Caption: Cationic carbocyanine dyes can indicate membrane potential changes through shifts in their fluorescence emission.

References

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Neuroscience Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biotium.com [biotium.com]

- 9. faculty.washington.edu [faculty.washington.edu]

- 10. DiI - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. health.uconn.edu [health.uconn.edu]

- 13. academic.oup.com [academic.oup.com]

The Versatile Lipophilic Tracer DiIC16(3): An In-depth Technical Guide to its Applications in Developmental Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate processes of embryonic development, characterized by dynamic cellular events such as migration, differentiation, and tissue morphogenesis, necessitate powerful tools for accurate cell tracking and lineage tracing. Among the arsenal of fluorescent probes available, the lipophilic carbocyanine dye DiIC16(3) (1,1'-dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) has emerged as a cornerstone for labeling and monitoring cell populations within developing organisms. Its ability to intercalate into the lipid bilayer of cell membranes and subsequently diffuse laterally allows for stable, long-term, and high-resolution labeling of entire cells and their intricate processes. This technical guide provides a comprehensive overview of the applications of DiIC16(3) in developmental biology, complete with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Core Principles of DiIC16(3) Labeling

DiIC16(3) belongs to the family of dialkylcarbocyanine dyes, which are characterized by a hydrophobic head group and two long aliphatic tails, in this case, hexadecyl (C16) chains.[1] This lipophilic nature drives its insertion into the plasma membrane of cells, where it becomes highly fluorescent and photostable.[1] Once incorporated, the dye diffuses laterally throughout the membrane, effectively staining the entire cell, including its finest protrusions like axons and filopodia. A key advantage of DiIC16(3) and its counterparts is their low cytotoxicity at working concentrations and their minimal transfer between adjacent cells in a population, ensuring labeling specificity.[2]

Applications in Developmental Biology

The primary applications of DiIC16(3) in developmental biology revolve around its utility as a cellular tracer to study:

-

Cell Lineage and Fate Mapping: By labeling specific blastomeres or groups of cells at early embryonic stages, researchers can trace their descendants throughout development to understand cell fate decisions and the formation of tissues and organs.

-

Cell Migration: DiIC16(3) is extensively used to track the migratory paths of various cell types, such as neural crest cells, primordial germ cells, and neurons. This allows for the detailed analysis of migration routes, timing, and the influence of the surrounding microenvironment.[3][4]

-

Axon Guidance and Neuronal Connectivity: The ability of DiIC16(3) to diffuse along axonal membranes makes it an invaluable tool for anterograde and retrograde tracing of neuronal pathways, helping to elucidate the wiring of the developing nervous system.

-

Membrane Dynamics: As a membrane-intercalating dye, DiIC16(3) can be used to study membrane fluidity, lipid raft organization, and other dynamic properties of the cell membrane during developmental processes.

Quantitative Data

To facilitate experimental design and data interpretation, the following tables summarize key quantitative parameters associated with DiIC16(3) and related lipophilic dyes.

| Parameter | Value | Organism/System | Reference |

| Excitation Maximum | ~550 nm | In lipid environment | [1] |

| Emission Maximum | ~564 nm | In lipid environment | [1] |

| Molar Extinction Coefficient | ~148,000 cm⁻¹M⁻¹ | In methanol | [1] |

| Fluorescence Lifetime | ~1-3 ns | In lipid environment | [5][6] |

Table 1: Spectral and Photophysical Properties of DiIC16(3).

| Parameter | Value | Cell Type/Organism | Reference |

| Cell Viability | >90% | Rat Mesenchymal Stem Cells (DiI) | [2] |

| Labeling Efficacy | >98% | Rat Mesenchymal Stem Cells (DiI) | [2] |

Table 2: Biological Parameters of DiI Labeling.

| Parameter | Value | Conditions | Reference |

| Lateral Diffusion Coefficient | 0.306 x 10⁻⁸ to 2.34 x 10⁻⁸ cm²/s | In stratum corneum-extracted lipids | [7] |

| Lateral Diffusion Coefficient | 8.4 ± 0.4 µm²/s | DOPC lipid bilayer (computational) | [8] |

| Lateral Diffusion Coefficient | 12 ± 3.5 µm²/s | RHB-DOPC GUVs (low concentration) | [8] |

Table 3: Diffusion Characteristics of Lipophilic Dyes.

| Cell Type | Average Migration Speed | Organism | Reference |

| Hindbrain Neural Crest Cells (into branchial arch 2) | 143 ± 2 µm/hour | Chick Embryo | [3] |

| Hindbrain Neural Crest Cells (into branchial arch 3) | 166 ± 4 µm/hour | Chick Embryo | [3] |

Table 4: Quantitative Analysis of Cell Migration.

Experimental Protocols

Protocol 1: DiIC16(3) Labeling of Chick Neural Crest Cells via Microinjection into the Neural Tube

This protocol is adapted from methods used for fate mapping and tracking the migration of neural crest cells in avian embryos.[4][9][10][11]

Materials:

-

Fertilized chicken eggs

-

DiIC16(3) solution (1-2 mg/mL in ethanol or DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Glass micropipettes

-

Microinjection apparatus

-

Dissecting microscope

-

37°C incubator with humidity control

Procedure:

-

Prepare DiIC16(3) Solution:

-

Prepare a stock solution of DiIC16(3) at 1-5 mM in dimethylformamide (DMF), dimethylsulfoxide (DMSO), or ethanol.[1]

-

For injection, dilute the stock solution in a suitable buffer to the desired working concentration (typically 0.1-0.5 mg/mL). The final concentration should be optimized for the specific application.

-

-

Windowing the Egg:

-

Incubate fertilized chicken eggs to the desired developmental stage (e.g., Hamburger-Hamilton stage 8-10 for neural crest labeling).

-

Create a small window in the eggshell to expose the embryo.

-

-

Microinjection:

-

Under a dissecting microscope, carefully inject a small volume (nanoliter range) of the DiIC16(3) working solution into the lumen of the neural tube at the axial level of interest.

-

Use a fine-tipped glass micropipette and a microinjection system for precise delivery.

-

-

Incubation and Imaging:

-

Seal the window in the eggshell with tape and return the egg to the 37°C incubator.

-

Allow the embryo to develop for the desired period (e.g., 24-48 hours) to allow for cell migration.

-

Harvest the embryo, fix if necessary (e.g., with 4% paraformaldehyde), and visualize the labeled cells using fluorescence microscopy.

-

Workflow for DiIC16(3) labeling of chick neural crest cells.

Protocol 2: DiIC16(3) Blastomere Labeling in Zebrafish Embryos

This protocol is a general guideline for labeling individual blastomeres in early-stage zebrafish embryos to perform lineage tracing studies.[12][13][14][15]

Materials:

-

Fertilized zebrafish eggs (1- to 32-cell stage)

-

DiIC16(3) solution (as in Protocol 1)

-

Agarose injection plate

-

Microinjection apparatus

-

Fluorescence stereomicroscope

Procedure:

-

Prepare Embryos:

-

Collect freshly fertilized zebrafish eggs.

-

Align the embryos in the grooves of an agarose injection plate.

-

-

Prepare Injection Needle:

-

Pull a fine glass capillary to create a micropipette with a sharp tip.

-

Backfill the micropipette with the DiIC16(3) working solution.

-

-

Microinjection:

-

Under a compound microscope, carefully insert the micropipette into a single blastomere of a one-cell to 32-cell stage embryo.

-

Inject a small bolus of the DiIC16(3) solution. The injected volume should be minimal to avoid damaging the cell.

-

-

Incubation and Observation:

-

Transfer the injected embryos to a petri dish with embryo medium.

-

Incubate at 28.5°C.

-

Observe the distribution of the fluorescent label in the developing embryo at various time points using a fluorescence microscope.

-

Zebrafish blastomere labeling workflow.

Protocol 3: DiIC16(3) Labeling of Xenopus Blastomeres

This protocol provides a method for labeling individual blastomeres in early Xenopus embryos for lineage tracing.[16][17][18][19]

Materials:

-

Fertilized Xenopus laevis eggs

-

DiIC16(3) solution (as in Protocol 1)

-

Ficoll solution

-

Microinjection setup

-

Stereomicroscope

Procedure:

-

Dejellying Embryos:

-

Treat fertilized Xenopus eggs with a cysteine solution to remove the jelly coat.

-

Wash the embryos thoroughly with Modified Barth's Saline (MBS).

-

-

Prepare for Injection:

-

Place the dejellied embryos in a dish containing a Ficoll solution to provide support.

-

-

Microinjection:

-

Using a microinjection apparatus, inject a small amount of the DiIC16(3) solution into a specific blastomere of an early cleavage stage embryo (e.g., 2- to 32-cell stage).

-

-

Culture and Analysis:

-

Transfer the injected embryos to a fresh dish with MBS.

-

Culture the embryos at the appropriate temperature (e.g., 18-22°C).

-

Analyze the distribution of the labeled cells at different developmental stages using fluorescence microscopy.

-

Signaling Pathways in Developmental Processes Studied with DiIC16(3)

DiIC16(3) is often used to track cells whose behavior is governed by key developmental signaling pathways. Below are diagrams of two such pathways critical for processes frequently studied with this dye: neural crest migration and convergent extension.

BMP Signaling in Neural Crest Migration

Bone Morphogenetic Protein (BMP) signaling plays a crucial role in the induction, delamination, and migration of neural crest cells.[2][20][21][22][23] An intermediate level of BMP signaling is often required for the specification of neural crest progenitors.[22]

Simplified BMP signaling pathway in neural crest migration.

Wnt/PCP Signaling in Convergent Extension

The non-canonical Wnt/Planar Cell Polarity (PCP) pathway is essential for orchestrating the collective cell movements of convergent extension during gastrulation.[24][25][26][27][28] This process narrows the embryonic tissue in one dimension while elongating it in a perpendicular dimension.

Core components of the Wnt/PCP pathway in convergent extension.

Conclusion

DiIC16(3) remains an indispensable tool in the field of developmental biology. Its robust and versatile nature allows for the detailed interrogation of complex cellular behaviors in a wide range of model organisms. By providing clear protocols, quantitative data, and contextual signaling pathways, this guide aims to empower researchers to effectively utilize DiIC16(3) in their quest to unravel the fundamental mechanisms of embryonic development. As imaging technologies and analytical methods continue to advance, the applications of this classic lipophilic tracer are poised to expand even further, promising new insights into the orchestration of life.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Timing and Graded BMP Signalling Determines Fate of Neural Crest and Ectodermal Placode Derivatives from Pluripotent Stem Cells | MDPI [mdpi.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Segmental origin and migration of neural crest cells in the hindbrain region of the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lateral diffusion of small compounds in human stratum corneum and model lipid bilayer systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay between lipid lateral diffusion, dye concentration and membrane permeability unveiled by a combined spectroscopic and computational study of a model lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Open-book Preparations from Chick Embryos and DiI Labeling of Commissural Axons [bio-protocol.org]

- 10. Vital dye labelling demonstrates a sacral neural crest contribution to the enteric nervous system of chick and mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual labeling of neural crest cells and blood vessels within chicken embryos using Chick(GFP) neural tube grafting and carbocyanine dye DiI injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rwdstco.com [rwdstco.com]

- 13. ZFIN: Zebrafish Book: Cellular Methods [zfin.org]

- 14. Microinjection quality control in zebrafish model for genetic manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Labeling of developing vascular endothelium after injections of rhodamine-dextran into blastomeres of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for culturing and imaging of ectodermal cells from Xenopus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Using 32-Cell Stage Xenopus Embryos to Probe PCP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.biologists.com [journals.biologists.com]

- 21. Current perspectives of the signaling pathways directing neural crest induction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An intermediate level of BMP signaling directly specifies cranial neural crest progenitor cells in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijdb.ehu.eus [ijdb.ehu.eus]

- 24. Regulation of convergence and extension movements during vertebrate gastrulation by the Wnt/PCP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Wnt/PCP signaling controls intracellular position of MTOCs during gastrulation convergence and extension movements - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Wnt/PCP signaling controls intracellular position of MTOCs during gastrulation convergence and extension movements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Convergent extension, planar cell polarity signalling and initiation of mouse neural tube closure - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Discovering Neuronal Pathways with DiIC16(3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of neuronal connections within the nervous system forms the basis of its complex functions. Unraveling these pathways is paramount for understanding normal brain function and the pathophysiology of neurological disorders. Neuronal tracing techniques are indispensable tools in this endeavor, and among them, lipophilic carbocyanine dyes have proven to be exceptionally versatile. This guide focuses on DiIC16(3), a red-orange fluorescent carbocyanine dye, providing a comprehensive overview of its properties, experimental applications, and the methodologies required for its successful use in neuronal pathway discovery.

DiIC16(3) (1,1'-dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is a lipophilic tracer that intercalates into the lipid bilayer of cell membranes.[1] Its utility in neuronal tracing stems from its ability to diffuse laterally within the plasma membrane, thereby labeling the entire neuron, including its intricate axonal and dendritic arborizations. As an analog of the widely used DiI (DiIC18(3)), DiIC16(3) possesses shorter C16 alkyl chains, which may facilitate its incorporation into cellular membranes.[1] This guide will delve into the technical details of using DiIC16(3) for both anterograde and retrograde tracing in fixed and living neuronal preparations.

Properties of DiIC16(3)

DiIC16(3) is a lipophilic dye that is weakly fluorescent in aqueous solutions but becomes intensely fluorescent and highly photostable upon incorporation into lipid membranes.[2] This property makes it an excellent tool for high-resolution imaging of neuronal morphology.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Full Name | 1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | [2] |

| Molecular Formula | C₅₅H₈₉ClN₂O₄ | [2] |

| Molecular Weight | 877.76 g/mol | [2] |

| Excitation Maximum (in Methanol) | ~549 nm | [3] |

| Emission Maximum (in Methanol) | ~563 nm | [3] |

| Solubility | Soluble in ethanol, methanol, dimethylformamide (DMF), and dimethylsulfoxide (DMSO) | [2] |

| Appearance | Dark red solid | [4] |

Key Advantages in Neuronal Tracing

-

Anterograde and Retrograde Tracing: DiIC16(3) can be used for both anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) tracing of neuronal pathways.[5]

-

Use in Fixed and Live Tissue: The dye is effective in both aldehyde-fixed post-mortem tissue and in living neurons in culture or in vivo.[6][7]

-

High-Resolution Labeling: It provides a detailed and complete labeling of neuronal processes, including dendritic spines.[8]

-

Low Cytotoxicity (in some contexts): While some studies have indicated potential toxicity with prolonged exposure in certain cultured neurons, carbocyanine dyes are generally considered to have low toxicity for long-term cell tracing.[4][6]

-

Photostability: DiIC16(3) exhibits good resistance to photobleaching, allowing for repeated imaging sessions.[2]

Mechanism of Action and Labeling Principle

The primary mechanism by which DiIC16(3) labels neurons is through lateral diffusion within the plasma membrane.[9] It is not actively transported by axonal transport machinery.[9] This passive diffusion allows the dye to move in both anterograde and retrograde directions from the site of application.

Experimental Protocols

The following protocols are based on established methods for DiI, which are highly applicable to DiIC16(3). Optimization of concentrations, incubation times, and temperatures is recommended for specific experimental conditions.

Protocol 1: Neuronal Tracing in Fixed Tissue

This protocol is suitable for post-mortem brain tissue or fixed cultured neurons.

1. Tissue Preparation:

- Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

- Post-fix the dissected tissue in 4% PFA for at least 24 hours and up to several weeks at 4°C.[7] For optimal DiI diffusion, some studies suggest lower PFA concentrations (1.5-2.0%) can improve labeling quality.[8]

2. Dye Application:

- Prepare a stock solution of DiIC16(3) at 1-5 mM in DMF or DMSO.[2]

- Crystal Application: Finely crush DiIC16(3) crystals and apply a small amount directly onto the region of interest in the fixed tissue using a fine insect pin or a pulled glass micropipette.[1]

- Solution/Paste Application: The dye can also be applied as a concentrated solution or a paste made by mixing the dye with a carrier.[1]

3. Incubation:

- Place the tissue in a sealed container with 4% PFA or PBS at 37°C for an extended period.[7]

- Incubation times can range from several days to months, depending on the tracing distance required.[1] Diffusion in fixed tissue is slow, approximately 0.2-0.6 mm per day.[10]

4. Sectioning and Imaging:

- Section the tissue using a vibratome or cryostat.[11]

- Mount the sections on glass slides and coverslip with an aqueous mounting medium.

- Image the labeled neurons using a fluorescence microscope with appropriate filters for red fluorescence (e.g., TRITC filter set).[3]

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fixation" [label="Tissue Fixation\n(e.g., 4% PFA)"];

"Dye_Application" [label="DiIC16(3) Application\n(Crystal or Solution)"];

"Incubation" [label="Long-term Incubation\n(Days to Months at 37°C)"];

"Sectioning" [label="Tissue Sectioning\n(Vibratome/Cryostat)"];

"Imaging" [label="Fluorescence Microscopy"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Fixation";

"Fixation" -> "Dye_Application";

"Dye_Application" -> "Incubation";

"Incubation" -> "Sectioning";

"Sectioning" -> "Imaging";

"Imaging" -> "End";

}

Protocol 2: Live Neuron Labeling in Culture

This protocol is suitable for labeling cultured neurons for subsequent imaging or analysis.

1. Prepare DiIC16(3) Working Solution:

- Dilute the 1-5 mM stock solution in a suitable buffer, such as serum-free culture medium, to a final working concentration of 1 to 5 µM.[2] The optimal concentration should be determined empirically for each cell type.[2]

2. Cell Labeling:

- For adherent cells:

- Culture neurons on sterile coverslips.

- Remove the culture medium and gently add the DiIC16(3) working solution to cover the cells.

- Incubate at 37°C for 5-30 minutes.[2]

- For cell suspensions:

- Centrifuge the cell suspension and resuspend the pellet in the DiIC16(3) working solution.

- Incubate at 37°C for 5-30 minutes.[2]

3. Washing:

- After incubation, gently wash the cells twice with fresh, pre-warmed culture medium to remove excess dye.[2]

4. Imaging:

- Image the live, labeled neurons using a fluorescence microscope equipped with a stage incubator to maintain physiological conditions.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Solution" [label="Prepare DiIC16(3)\nWorking Solution (1-5 µM)"];

"Labeling" [label="Incubate Neurons\nwith Dye (5-30 min at 37°C)"];

"Washing" [label="Wash Cells with\nFresh Medium"];

"Imaging" [label="Live-Cell Fluorescence\nMicroscopy"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Solution";

"Prepare_Solution" -> "Labeling";

"Labeling" -> "Washing";

"Washing" -> "Imaging";

"Imaging" -> "End";

}

Quantitative Data and Comparisons

While specific quantitative data for DiIC16(3) is less abundant in the literature compared to DiI, the following table provides a summary of relevant parameters for DiI, which can serve as a valuable reference for experiments with DiIC16(3).

| Parameter | DiI (DiIC18(3)) | DiIC16(3) (Expected) | Reference |

| Diffusion Rate (Fixed Tissue) | ~0.2-0.6 mm/day at room temperature | Likely similar or slightly faster due to lower lipophilicity | [10] |

| Diffusion Rate (Live Tissue) | Up to 6 mm/day | Potentially faster than DiI | [12] |

| Maximum Tracing Distance (Human Post-mortem) | Up to 70 mm | Not extensively reported, but expected to be substantial | [1] |

| Optimal Fixative Concentration | 1.5-2.0% PFA for best diffusion | Similar | [8] |

| Working Concentration (Live Cells) | 1-5 µM | 1-5 µM | [2] |

Compatibility with Other Techniques

Immunohistochemistry

Combining DiIC16(3) tracing with immunohistochemistry (IHC) can provide valuable information about the neurochemical identity of traced pathways. However, the detergents commonly used in IHC protocols can solubilize lipophilic dyes. To overcome this, specific detergents like digitonin can be used, which preserve the DiI label while allowing for antibody penetration.[13]

Electron Microscopy

DiIC16(3) labeling can be photoconverted into an electron-dense diaminobenzidine (DAB) reaction product, making the traced neurons visible under an electron microscope.[11] This allows for ultrastructural analysis of the labeled pathways.

Considerations and Troubleshooting

-

Toxicity: While generally considered to have low toxicity, some carbocyanine dyes can be toxic to certain types of neurons in culture with prolonged exposure.[6] It is advisable to perform viability assays to assess the toxicity of DiIC16(3) in your specific experimental system.

-

Non-specific Labeling: Off-target labeling can occur due to the transneuronal transfer of the dye or the dispersion of dye crystals.[1] Careful application and washing are crucial to minimize this.

-

Photobleaching: Although photostable, prolonged exposure to high-intensity light can lead to photobleaching. Use appropriate neutral density filters and minimize exposure times during imaging.

-

Signal Loss after Permeabilization: Standard permeabilization methods for IHC using detergents like Triton X-100 will likely result in the loss of DiIC16(3) signal.[13]

DiIC16(3) and Neuronal Signaling

A key advantage of lipophilic tracers like DiIC16(3) is their presumed inertness with respect to neuronal signaling pathways. By passively diffusing within the lipid bilayer, they are not expected to directly interact with membrane receptors, ion channels, or intracellular signaling cascades. This makes them ideal for studying the gross anatomy of neuronal connections without confounding physiological effects.

This diagram illustrates that while normal signaling events occur at the neuronal membrane, DiIC16(3) is hypothesized to reside within the lipid bilayer without directly interfering with these processes, thus preserving the physiological integrity of the traced neurons.

Conclusion

DiIC16(3) is a powerful and versatile tool for the anatomical exploration of neuronal pathways. Its bright fluorescence, photostability, and utility in both fixed and living preparations make it an invaluable asset for neuroscientists. By understanding its properties and following optimized protocols, researchers can effectively use DiIC16(3) to generate high-resolution maps of neuronal connectivity, contributing to a deeper understanding of the nervous system in health and disease. This guide provides a solid foundation for the successful application of DiIC16(3) in your research endeavors.

References

- 1. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Which dyes are best for tracing neurons? | AAT Bioquest [aatbio.com]

- 4. biotium.com [biotium.com]

- 5. ニューロントレーシング(神経細胞の染色) | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Fluorescent carbocyanine dyes allow living neurons of identified origin to be studied in long-term cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mtarget.com [mtarget.com]

- 8. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-content screening of neuronal toxicity using iPSC-derived human neurons [moleculardevices.com]

- 11. Neuronal tracing with DiI: decalcification, cryosectioning, and photoconversion for light and electron microscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent double-labeling with carbocyanine neuronal tracing and immunohistochemistry using a cholesterol-specific detergent digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DiIC16(3) Staining in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiIC16(3) (1,1'-dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is a lipophilic carbocyanine dye widely utilized for fluorescently labeling the plasma membrane of live cells.[1][2] Its chemical structure, featuring two long C16 alkyl chains, allows it to readily intercalate into the lipid bilayer.[2][3] In aqueous solutions, DiIC16(3) is weakly fluorescent; however, its fluorescence intensifies significantly and it becomes highly photostable upon incorporation into cellular membranes.[1][2][4] This property makes it an excellent probe for visualizing cell morphology, tracking cell movement, and studying membrane dynamics in living cells with minimal cytotoxicity.[1][2][5]

Once applied, the dye diffuses laterally, staining the entire cell membrane.[1][2] DiIC16(3) is spectrally similar to DiI (DiIC18(3)) and can be visualized using standard TRITC filter sets.[1][2] Its applications are diverse, ranging from general cell membrane labeling to more specific uses such as neuronal tracing and tracking the endocytic pathway.[1][3][6]

Data Presentation

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₅₅H₈₉ClN₂O₄ | [2] |

| Molecular Weight | 877.76 g/mol | [2] |

| Excitation Maximum (in Methanol) | ~549 nm | [5] |

| Emission Maximum (in Methanol) | ~565 nm | [5] |

| Recommended Filter Set | TRITC | [1][2] |

| Solubility | DMSO, DMF, Ethanol | [2][4][7] |

Staining Parameters and Observations

| Parameter | Recommendation/Observation | Reference |

| Stock Solution Concentration | 1-5 mM in DMSO, DMF, or ethanol. | [2][4] |

| Working Solution Concentration | 1-5 µM in serum-free medium or PBS. This should be empirically determined for each cell type. | [2] |

| Incubation Time | 5-30 minutes at room temperature or 37°C. | [1][2] |

| Toxicity | Generally exhibits very low cell toxicity. However, it is always recommended to perform a cytotoxicity assay for your specific cell type and experimental conditions. | [1][2][5] |

| Photostability | Highly photostable when incorporated into membranes. | [1][2][4] |

| Signal-to-Noise Ratio | High signal-to-noise ratio is achievable with optimized staining and imaging conditions. Minimizing background fluorescence from the medium is crucial. | [8][9] |

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells

This protocol provides a general procedure for staining adherent cells grown on coverslips or in culture dishes.

Materials:

-

DiIC16(3)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Adherent cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

Procedure:

-

Preparation of Stock Solution (1 mM):

-

Dissolve the appropriate amount of DiIC16(3) in high-quality, anhydrous DMSO or DMF to make a 1 mM stock solution. For example, dissolve 0.878 mg of DiIC16(3) in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]

-

-

Preparation of Working Solution (1-5 µM):

-

On the day of the experiment, thaw an aliquot of the 1 mM DiIC16(3) stock solution.

-

Dilute the stock solution in serum-free medium or PBS to the desired final concentration (e.g., for a 2 µM working solution, add 2 µL of 1 mM stock to 1 mL of serum-free medium).

-

The optimal concentration should be determined experimentally for each cell type to achieve bright staining with minimal background.

-

-

Cell Staining:

-

Aspirate the complete culture medium from the cells.

-

Gently wash the cells once with pre-warmed serum-free medium or PBS.

-

Add the DiIC16(3) working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 5-30 minutes at 37°C or room temperature, protected from light.[1] The optimal incubation time may vary between cell types.

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove unbound dye.

-

-

Live Cell Imaging:

-

Replace the wash buffer with fresh, pre-warmed complete culture medium (phenol red-free medium is recommended to reduce background fluorescence).

-

Image the stained cells using a fluorescence microscope equipped with a suitable filter set for TRITC (Excitation/Emission: ~549/565 nm).

-

Protocol 2: Staining of Live Suspension Cells

This protocol is suitable for staining cells grown in suspension.

Materials:

-

DiIC16(3)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Suspension cells

-

Complete cell culture medium

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mM DiIC16(3) stock solution and the desired working solution (1-5 µM) as described in Protocol 1.

-

-

Cell Staining:

-

Centrifuge the cell suspension to pellet the cells (e.g., 300-400 x g for 3-5 minutes).

-

Aspirate the supernatant.

-

Resuspend the cell pellet in pre-warmed serum-free medium or PBS.

-

Add the DiIC16(3) working solution to the cell suspension.

-

Incubate for 5-30 minutes at 37°C or room temperature, with occasional gentle agitation, protected from light.[2]

-

Pellet the cells by centrifugation.

-

Aspirate the staining solution.

-

Wash the cells by resuspending the pellet in fresh, pre-warmed complete culture medium or PBS and centrifuging again. Repeat the wash step two to three times.

-

-

Live Cell Imaging:

-

Resuspend the final cell pellet in fresh, pre-warmed complete culture medium (phenol red-free is recommended).

-

Transfer the cells to a suitable imaging chamber (e.g., a chambered coverslip).

-

Allow the cells to settle before imaging.

-

Image the stained cells using a fluorescence microscope with a TRITC filter set.

-

Visualizations

References

- 1. Labeling of dendritic spines with the carbocyanine dye DiI for confocal microscopic imaging in lightly fixed cortical slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 7. DiI - Wikipedia [en.wikipedia.org]

- 8. Dye screening and signal-to-noise ratio for retrogradely transported voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]